Cas no 175276-66-1 (3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-)

3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-, is a specialized furan-based acyl chloride derivative with a trifluoromethyl substituent at the 2-position and a methyl group at the 5-position. This compound is particularly valuable in synthetic organic chemistry due to its reactive carbonyl chloride group, which facilitates efficient acylation reactions. The trifluoromethyl group enhances its utility in the synthesis of fluorinated heterocycles and bioactive molecules, offering improved stability and unique electronic properties. Its furan backbone further contributes to its versatility in constructing complex molecular architectures. The compound is commonly employed in pharmaceutical and agrochemical research, where precise functionalization and fluorination are critical. Proper handling under inert conditions is recommended due to its moisture sensitivity.
3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- structure
175276-66-1 structure
Product Name:3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-
CAS No:175276-66-1
MF:C7H4ClF3O2
MW:212.553671836853
MDL:MFCD00275562
CID:138120
PubChem ID:2775638
Update Time:2025-05-21

3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-
    • AC1MCQD8
    • AG-C-06933
    • CC00702
    • CTK0H4149
    • MolPort-000-142-155
    • SBB094689
    • BUTTPARK 37\12-95
    • 5-METHYL-2-(TRIFLUOROMETHYL)-3-FUROYL CHLORIDE
    • 5-Methyl-2-(trifluoromethyl)-3-furoylchloride,tech.
    • 5-METHYL-2-(TRIFLUOROMETHYL)FURAN-3-CARBONYL CHLORIDE
    • 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, tech
    • 3-Furancarbonyl chloride, 5-methyl-2-(trifluoromethyl)- (9CI)
    • 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, 3-(Chlorocarbonyl)-5-methyl-2-(trifluoromethyl)furan
    • MFCD00275562
    • A811973
    • 175276-66-1
    • 5-Methyl-2-(trifluoromethyl)-3-furoyl chloride,tech.
    • DTXSID00379627
    • 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, AldrichCPR
    • YJUNYUKKNWEHBQ-UHFFFAOYSA-N
    • 5-Methyl-2-(trifluoromethyl)furan-3-carbonylchloride
    • FS-6258
    • FT-0620601
    • AKOS015910321
    • SCHEMBL3061999
    • 5-Methyl-2-(trifluoromethyl)-3-furoyl chloride 95+%
    • 5-Methyl-2-(trifluoromethyl)furan-3-carBonylchloride95+%
    • MDL: MFCD00275562
    • Inchi: 1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3
    • InChI Key: YJUNYUKKNWEHBQ-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(C)OC=1C(F)(F)F)=O

Computed Properties

  • Exact Mass: 211.98500
  • Monoisotopic Mass: 211.9851915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Boiling Point: 60 °C
  • PSA: 30.21000
  • LogP: 2.98580

3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material transportation number:UN 3265
  • Hazard Category Code: 34-36
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: C
  • Risk Phrases:R34
  • Safety Term:S26;S36/37/39;S45

3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- Pricemore >>

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3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:175276-66-1)3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-
Order Number:A811973
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:56
Price ($):477.0
Email:sales@amadischem.com

Additional information on 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-

3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-

The compound 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- (CAS No. 175276-66-1) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group at position 5 and a trifluoromethyl group at position 2, along with a carbonyl chloride functional group at position 3. The combination of these substituents imparts distinctive chemical properties, making it a valuable building block in organic synthesis.

Furan derivatives have long been recognized for their versatility in chemical reactions due to the aromaticity of the furan ring and the reactivity of substituents attached to it. In the case of 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-, the presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly influence the reactivity of the molecule. This makes it particularly useful in reactions where precise control over electron distribution is critical, such as in the synthesis of bioactive compounds or advanced materials.

Recent studies have highlighted the potential of 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of complex molecules with therapeutic potential. For instance, its ability to undergo nucleophilic acyl substitution reactions has been leveraged to construct peptide bonds and other biologically relevant structures. This underscores its importance in drug discovery and development pipelines.

In addition to its role in pharmaceutical chemistry, 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit favorable charge transport properties, making them suitable for applications in thin-film transistors and organic light-emitting diodes (OLEDs).

The synthesis of 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the chlorination of a corresponding furan derivative followed by functionalization at specific positions. The introduction of the trifluoromethyl group often requires specialized reagents and catalytic systems to ensure high yields and product purity.

From an environmental perspective, understanding the degradation pathways and ecological impact of 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- is crucial for its safe handling and disposal. Recent research has focused on evaluating its biodegradability under various conditions, with findings suggesting that it undergoes slow hydrolysis under aqueous conditions. This information is vital for industries utilizing this compound to implement effective waste management strategies.

In conclusion, 3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)- (CAS No. 175276-66-1) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and reactivity make it an indispensable tool in both academic research and industrial applications. As ongoing studies continue to uncover new potential uses for this compound, its role in shaping future advancements in chemistry and materials science is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175276-66-1)3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-
A811973
Purity:99%
Quantity:1g
Price ($):477.0
Email